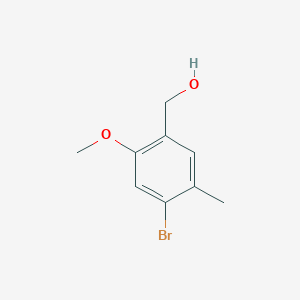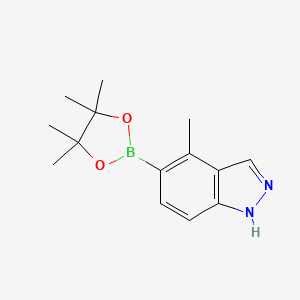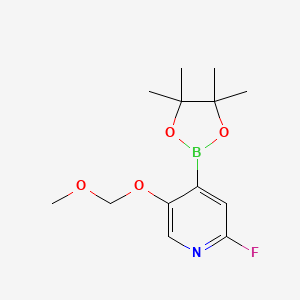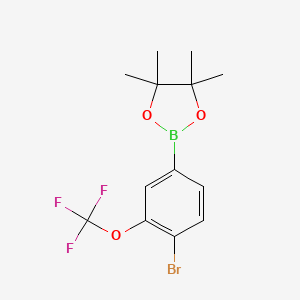
4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester
Descripción general
Descripción
“4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(4-bromo-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 366.97 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .
Synthesis Analysis
The compound is often used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 .Chemical Reactions Analysis
The compound is used in Suzuki–Miyaura coupling reactions, which involve the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 366.97 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling method to form carbon-carbon bonds. The mild and functional group tolerant reaction conditions make it a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Synthesis of Lactate Dehydrogenase Inhibitors
It is used as a reactant in the synthesis of lactate dehydrogenase inhibitors . These inhibitors are used against cancer cell proliferation, making this compound valuable in cancer research .
PAI-1 Inhibition
Antituberculosis Drugs
It is used in the synthesis of PA-824 analogs , which are used as antituberculosis drugs . Tuberculosis is a serious infectious disease that affects the lungs and other parts of the body.
Modulators of Survival Motor Neuron Protein
The compound is used in the synthesis of modulators of survival motor neuron protein . These modulators can be used in the treatment of spinal muscular atrophy, a disease that causes muscle weakness and atrophy .
Synthesis of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a compound similar to the one , is used to prepare sulfinamide derivatives . These derivatives are prepared by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Synthesis of P2X7 Antagonists
It is used in the synthesis of multisubstituted purines , which are used as P2X7 antagonists in the treatment of pain . P2X7 is a receptor that is involved in the perception of pain .
Synthesis of Aldosterone Synthase Inhibitors
The compound is used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives , which are used as aldosterone synthase inhibitors . Aldosterone synthase is an enzyme involved in the biosynthesis of the steroid hormone aldosterone .
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid (or ester) and an organic halide . The boron moiety can be converted into a broad range of functional groups .
Biochemical Pathways
Transformations of the boron moiety include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The compound’s ability to undergo suzuki–miyaura coupling and other transformations makes it a valuable tool in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. On the other hand, boronic esters like this compound are usually bench stable, easy to purify, and often even commercially available .
Safety and Hazards
The compound is associated with certain hazards. It can cause serious eye irritation and may cause respiratory irritation . It is also harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing with plenty of soap and water if it comes into contact with the skin .
Propiedades
IUPAC Name |
2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOPCMQCXMXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133724 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester | |
CAS RN |
2121511-78-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)

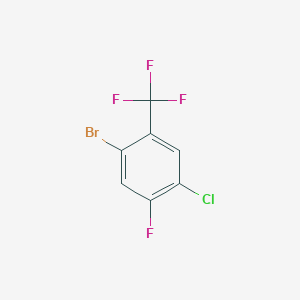
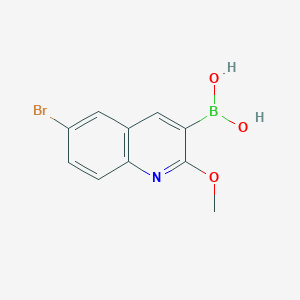

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)


